tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers
Description
tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers: is a complex organic compound characterized by its unique bicyclic structure
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(7-14)8-4-10(13)5-8/h7-10H,4-6H2,1-3H3 |
InChI Key |
KFDBVVGMELFDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2CC1C2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate involves multiple steps, typically starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
tert-Butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but includes an oxygen atom, which may alter its reactivity and biological activity.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another bicyclic compound with an oxygen atom, differing in the size and arrangement of the rings.
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: This compound is closely related and shares many structural features, making it a useful comparison for understanding the unique properties of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate.
These comparisons highlight the uniqueness of tert-butyl 4-formyl-2-azabicyclo[31
Biological Activity
Tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, a bicyclic compound characterized by its unique molecular structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 225.284 g/mol. The structure features a bicyclic framework that includes a formyl group and a tert-butyl ester, which are critical for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.284 g/mol |
| SMILES | O=CC12CC(C1)CCN2C(=O)OC(C)(C)C |
Synthesis
The synthesis of tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the reaction of appropriate bicyclic amines with tert-butyl chloroformate in the presence of bases such as triethylamine and solvents like dichloromethane. This method allows for the formation of the desired ester bond while maintaining the integrity of the bicyclic structure.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bicyclic structure may enhance binding affinity and specificity towards these targets.
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Neuropharmacological Effects : Its structural similarity to known neurotransmitter modulators suggests potential applications in neuropharmacology.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate may possess similar properties .
- Enzyme Inhibition : In vitro assays have indicated that compounds with bicyclic structures can serve as effective inhibitors for enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission .
- Neuropharmacological Applications : Research into compounds resembling this structure has highlighted their potential as modulators for neurotransmitter systems, particularly in the treatment of neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
